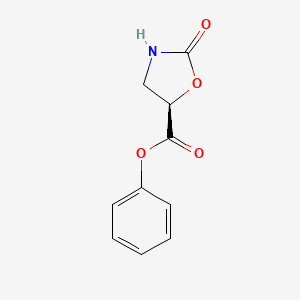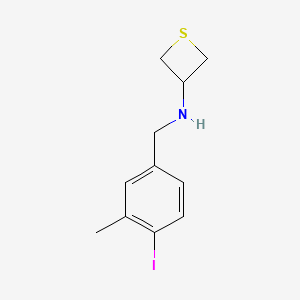
5-Bromo-3-(piperidin-3-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(piperidin-3-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H14BrN3 It is a brominated derivative of pyridine, featuring a piperidine ring attached to the pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(piperidin-3-yl)pyridin-2-amine typically involves the bromination of a pyridine derivative followed by the introduction of a piperidine moiety. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the pyridine ring. Subsequent reactions with piperidine under controlled conditions yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent piperidine attachment using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of these processes .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-(piperidin-3-yl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
5-Bromo-3-(piperidin-3-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-(piperidin-3-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-3-(piperidin-1-yl)pyridin-2-amine: Similar structure but with a different position of the piperidine ring attachment.
5-Bromo-2-(piperidin-3-yl)pyridin-4-amine: Another brominated pyridine derivative with a different substitution pattern.
Uniqueness
5-Bromo-3-(piperidin-3-yl)pyridin-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C10H14BrN3 |
|---|---|
Poids moléculaire |
256.14 g/mol |
Nom IUPAC |
5-bromo-3-piperidin-3-ylpyridin-2-amine |
InChI |
InChI=1S/C10H14BrN3/c11-8-4-9(10(12)14-6-8)7-2-1-3-13-5-7/h4,6-7,13H,1-3,5H2,(H2,12,14) |
Clé InChI |
SPVXHMNTXVXXTB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C2=C(N=CC(=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Isopropyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12950620.png)
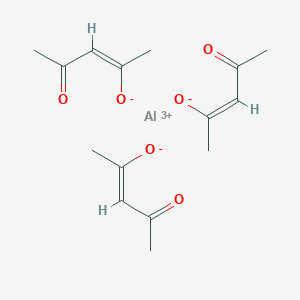
![2-(Cyclohexylmethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12950629.png)
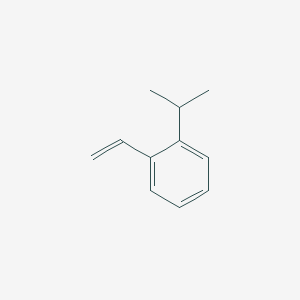
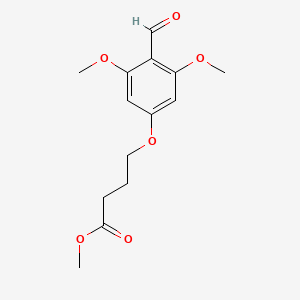

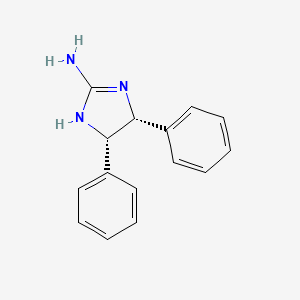

![2-Aminopyrazolo[1,5-a][1,3,5]triazin-4(6H)-one](/img/structure/B12950678.png)
